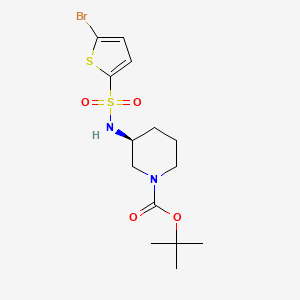
Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- is a complex organic compound that features a quinazoline ring system substituted with an amino group and a thienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using a thienylboronic acid derivative and a halogenated quinazoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and purity.
化学反応の分析
Types of Reactions
Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, ammonia, and other nucleophiles under suitable conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .
科学的研究の応用
Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
Uniqueness
Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
CAS番号 |
57584-56-2 |
|---|---|
分子式 |
C14H14N4OS |
分子量 |
286.35 g/mol |
IUPAC名 |
2-[[2-(5-aminothiophen-2-yl)quinazolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H14N4OS/c15-12-6-5-11(20-12)14-17-10-4-2-1-3-9(10)13(18-14)16-7-8-19/h1-6,19H,7-8,15H2,(H,16,17,18) |
InChIキー |
OZFXSYJRNXCVBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)N)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


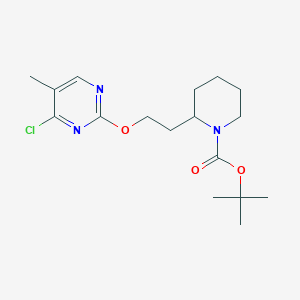
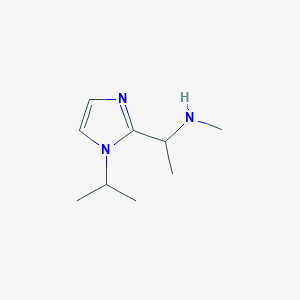
![5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine](/img/structure/B13957901.png)
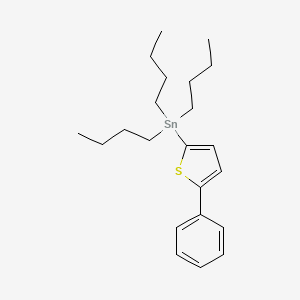
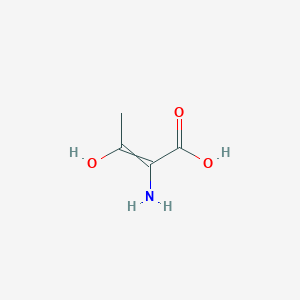


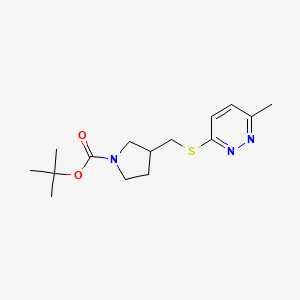
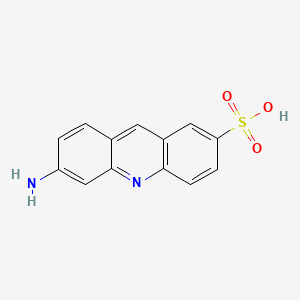
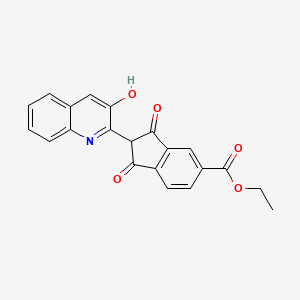
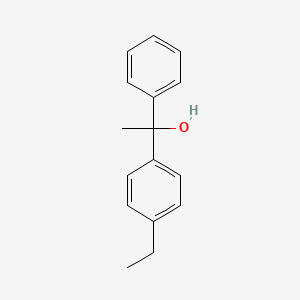

![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)
